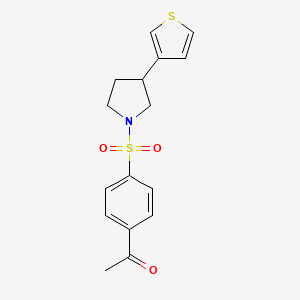
1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethan-1-one" is a complex organic molecule that appears to be related to various sulfonamide and pyrrolidine derivatives. These types of compounds have been studied for their potential biological activities, including DNA binding, cytotoxicity, and as inverse agonists for specific receptors .
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves multi-step reactions. For instance, a four-step reaction sequence was used to prepare 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine, starting from benzyl chloride and proceeding through nitration, sulfonation, chlorination, and finally aminolysis with pyrrolidine . Similarly, sulfonamides derived from serine and threonine were synthesized using solid-phase synthesis, followed by a reaction with trimethylsilyl trifluoromethanesulfonate (TMSOTf) to yield pyrrolidin-3-ones . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be elucidated using techniques such as FT-IR, NMR, and mass spectrometry . Computational quantum chemical studies, including IR, UV, and NBO analysis performed by DFT with B3LYP exchange-correlation functional and 6-311++G(d, p) basis sets, can provide insights into the stability and electronic properties of these molecules . For example, a related compound was found to adopt a syn-anti-configuration around the sulfur atom, indicating the importance of conformation in the stability of these molecules .
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions, including rearrangements. For example, N-(3-phenylprop-2-yn-1-yl)-sulfonamides can rearrange to form pyrrolidin-3-ones under certain conditions . The reactivity of these compounds can be influenced by their structure, as seen in the unique conformation and packing structure of p-sulfonatocalix arene induced by bis(pyridinium) compounds . Understanding these reactions is crucial for the development of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds, such as chemical potential, hardness, ionization, and electron affinity, can be determined through theoretical studies and are in good agreement with experimental results . These properties are significant for understanding the interaction of the compounds with biological targets. For instance, the DNA binding affinity and cytotoxic nature against specific cell lines can be assessed through experimental techniques like UV-visible spectrophotometry and MTT assays .
Scientific Research Applications
Synthesis and Characterization
This compound is involved in the synthesis of novel organic structures, such as pyrrolidin-3-ones and polysubstituted pyrroles, highlighting the versatility of sulfur-containing heterocycles in organic synthesis. For instance, Králová et al. (2019) described the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, leading to unexpected pyrrolidin-3-ones, providing insights into the rearrangement mechanisms of these compounds (Králová et al., 2019). Kumar et al. (2017) developed a metal-free synthesis method for polysubstituted pyrroles, demonstrating the efficiency of surfactants in facilitating these reactions in aqueous mediums (Kumar et al., 2017).
Material Science Applications
Research has also explored the integration of thiophene and pyrrole derivatives in the development of novel materials. Pandule et al. (2014) synthesized conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives, examining the effects of substituents on their properties, such as UV-visible absorption, electrical conductivity, and thermal stability, underscoring the potential of these compounds in electronic and optoelectronic devices (Pandule et al., 2014).
Biological Activity
The compound's framework is instrumental in the design of molecules with potential biological activities. Moreno-Clavijo et al. (2009) presented methodologies for synthesizing 3-pyrrolines from sulfur-containing allenyl derivatives, indicating the therapeutic potential of these compounds through structural modification (Moreno-Clavijo et al., 2009). Moreover, Bashandy et al. (2011) explored novel sulfones with hydrazide and 1,2-dihydropyridine moieties, evaluating their anticancer activity, highlighting the compound's relevance in medicinal chemistry (Bashandy et al., 2011).
Future Directions
properties
IUPAC Name |
1-[4-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-12(18)13-2-4-16(5-3-13)22(19,20)17-8-6-14(10-17)15-7-9-21-11-15/h2-5,7,9,11,14H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBULJQJNJSYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2524938.png)
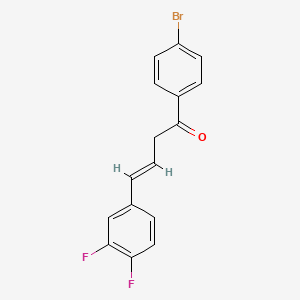
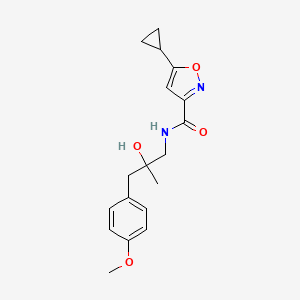
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2524944.png)
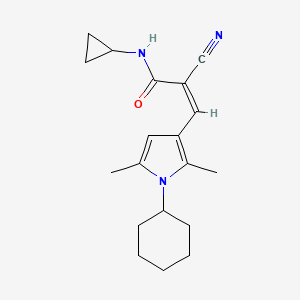
![2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2524948.png)

![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)
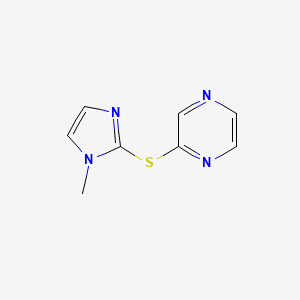
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2524953.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2524955.png)
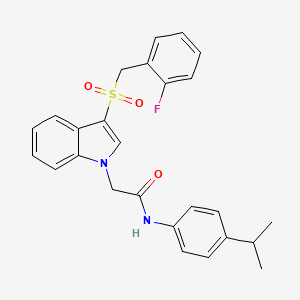
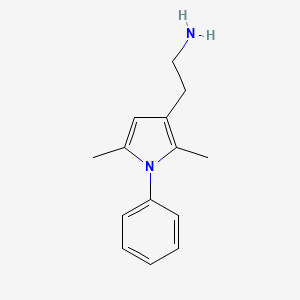
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2524959.png)